molecular formula C17H13F3N4OS B11247508 3-Isothiazolecarboxamide, 4-[(4-pyridinylmethyl)amino]-N-[3-(trifluoromethyl)phenyl]-

3-Isothiazolecarboxamide, 4-[(4-pyridinylmethyl)amino]-N-[3-(trifluoromethyl)phenyl]-

Cat. No.: B11247508
M. Wt: 378.4 g/mol
InChI Key: QTSMTVDWAMIJBE-UHFFFAOYSA-N
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Description

3-Isothiazolecarboxamide, 4-[(4-pyridinylmethyl)amino]-N-[3-(trifluoromethyl)phenyl]- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an isothiazole ring, a pyridine moiety, and a trifluoromethyl-substituted phenyl group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isothiazolecarboxamide, 4-[(4-pyridinylmethyl)amino]-N-[3-(trifluoromethyl)phenyl]- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Pyridine Moiety: The pyridine group is introduced via nucleophilic substitution reactions, often using pyridine derivatives and suitable leaving groups.

    Introduction of the Trifluoromethyl-Substituted Phenyl Group: This step involves the use of trifluoromethylated reagents and coupling reactions to attach the phenyl group to the isothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Isothiazolecarboxamide, 4-[(4-pyridinylmethyl)amino]-N-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the isothiazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 3-Isothiazolecarboxamide, 4-[(4-pyridinylmethyl)amino]-N-[3-(trifluoromethyl)phenyl]- is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic applications are of significant interest. Researchers investigate its efficacy and safety in treating various diseases, including infections and cancers.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Isothiazolecarboxamide, 4-[(4-pyridinylmethyl)amino]-N-[3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Isothiazolecarboxamide derivatives: Compounds with similar isothiazole structures but different substituents.

    Pyridine-based compounds: Molecules featuring the pyridine ring with various functional groups.

    Trifluoromethyl-substituted phenyl compounds: Compounds with trifluoromethyl groups attached to phenyl rings.

Uniqueness

What sets 3-Isothiazolecarboxamide, 4-[(4-pyridinylmethyl)amino]-N-[3-(trifluoromethyl)phenyl]- apart is its combination of these three distinct moieties. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds, making it a valuable subject for research and application.

Properties

Molecular Formula

C17H13F3N4OS

Molecular Weight

378.4 g/mol

IUPAC Name

4-(pyridin-4-ylmethylamino)-N-[3-(trifluoromethyl)phenyl]-1,2-thiazole-3-carboxamide

InChI

InChI=1S/C17H13F3N4OS/c18-17(19,20)12-2-1-3-13(8-12)23-16(25)15-14(10-26-24-15)22-9-11-4-6-21-7-5-11/h1-8,10,22H,9H2,(H,23,25)

InChI Key

QTSMTVDWAMIJBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=NSC=C2NCC3=CC=NC=C3)C(F)(F)F

Origin of Product

United States

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